Benzoylpiperazine
Overview
Description
Synthesis Analysis
- Synthesis and Molecular Docking Studies : Desai et al. (2019) synthesized novel 2-(4-benzoylpiperazin-1-yl)quinoline-3-carbaldehyde and characterized its structure using spectroscopic techniques and X-Ray diffraction studies. They also performed molecular docking studies to understand the binding mode of the compound with specific target proteins (Desai et al., 2019).
Molecular Structure Analysis
- Crystal Structure and Molecular Geometry : The study by Desai et al. (2019) provides insights into the molecular structure of benzoylpiperazine derivatives, revealing specific dihedral angles and twisting due to the bulky piperazinyl group (Desai et al., 2019).
Chemical Reactions and Properties
- Oxidation Behavior : Petride et al. (2006) investigated the oxidation of various benzoylpiperazine derivatives, including 1-benzoyl-4-benzylpiperazine, with RuO4. This study provides insights into the chemical reactions and properties of benzoylpiperazine under oxidation conditions (Petride et al., 2006).
Physical Properties Analysis
- Thermodynamic and Computational Analysis : Abbu et al. (2019) performed a comprehensive study on the charge transfer complex of 1-benzoylpiperazine, including thermodynamic parameters and computational DFT analysis. This research sheds light on the physical properties of benzoylpiperazine (Abbu et al., 2019).
Chemical Properties Analysis
- Charge Transfer Complex Formation : The research by Abbu et al. (2019) and Venkatesh et al. (2019) also highlights the chemical properties of benzoylpiperazine, especially in the context of charge transfer interactions and complex formation (Venkatesh et al., 2019).
Scientific Research Applications
Synthesis of Nootropic Sunifiram
- Scientific Field : Medicinal Chemistry
- Application Summary : N-Benzoylpiperazine is an important intermediate in the synthesis of the novel nootropic Sunifiram . Sunifiram is used for the treatment of age-related neurodegenerative pathologies, such as Alzheimer’s disease and other forms of dementia .
- Methods of Application : The condensation amidation of piperazine with benzoic acid was carried out in a continuous flow microreactor system . The kinetics of the reaction were studied using HATU as a coupling reagent . A kinetic model was established, and all the reaction kinetics parameters, including the reaction order of each reactant, rate constants, pre-exponential factors, and activation energies, were acquired .
- Results : Under the condition of using equivalent piperazine, 95.6% of selectivity and 91.2% of yield were obtained in the microreactor within 50 seconds . When cyclopropanecarboxylic acid was used as an acylating agent, 92.8% of selectivity and 86.1% of yield were obtained .
Molecular Imprinting
- Scientific Field : Molecular Biophysics
- Application Summary : Molecularly imprinted polymers (MIPs) for benzylpiperazine (BZP), an illicit designer drug, were developed .
- Methods of Application : Both self-assembly and semi-covalent approaches were used to develop the MIPs . The highest performing self-assembly MIPs resulted from methacrylic acid as the functional monomer (FM), ethylene glycol dimethacrylate (EGDMA) or trimethylolpropane trimethacrylate (TRIM) as crosslinkers, and chloroform as the porogen and rebinding solvent .
- Results : The semi-covalent polymers showed a stronger affinity for BZP (significantly lower Kd values and higher imprinting factors) and faster uptake than the self-assembly systems . Both approaches have comparable cross-reactivity and selectivity . EGDMA-based self-assembly MIPs displayed a greater imprinting effect than TRIM-based MIPs, while the TRIM-based semi-covalent MIP outperformed its EGDMA-based equivalent .
Recreational Drug
- Scientific Field : Pharmacology
- Application Summary : Benzylpiperazine (BZP) is often used as a recreational drug and is known to have euphoriant and stimulant properties .
- Methods of Application : BZP is usually administered orally, intravenously, or through insufflation .
- Results : Several studies conducted between 2000 and 2011 found that the effects of BZP are similar to amphetamine, although BZP’s dosage is roughly 10 times higher by weight . Adverse effects have been reported following its use including acute psychosis, renal toxicity, and seizures .
Antidepressant Medication
- Scientific Field : Psychopharmacology
- Application Summary : BZP was investigated as a potential antidepressant medication in the 1970s .
- Methods of Application : The specific methods of application for this use are not detailed in the available literature .
- Results : The study was rejected when research reported that BZP had amphetamine-like effects and was liable to abuse . The study suggested that BZP "should be placed under statutory control similar to those regulating the use of amphetamine" .
Positive Inotropic Agents
- Scientific Field : Pharmacology
- Application Summary : Benzylpiperazine has been used in the synthesis of [1,2,4]triazolo[4,3-a] quinoxaline derivatives, which are being investigated as potential positive inotropic agents . These agents increase the strength of heart muscle contractions.
- Methods of Application : The specific methods of application for this use are not detailed in the available literature .
- Results : The positive inotropic activities of these compounds were evaluated by measuring left atrial stroke volume in isolated rabbit heart preparations .
Antihelminthic Agent
- Scientific Field : Veterinary Medicine
- Application Summary : Benzylpiperazine was originally synthesized as a potential antihelminthic (anti-parasitic) agent for use in farm animals .
- Methods of Application : The specific methods of application for this use are not detailed in the available literature .
- Results : It was discovered that BZP had side effects and was largely abandoned as a worm treatment .
Safety And Hazards
properties
IUPAC Name |
phenyl(piperazin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13/h1-5,12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNXBQRNMNVUMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354043 | |
Record name | 1-Benzoylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoylpiperazine | |
CAS RN |
13754-38-6 | |
Record name | 1-Benzoylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzoylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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